1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one 1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15605061
InChI: InChI=1S/C14H11ClN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18)
SMILES:
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.70 g/mol

1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one

CAS No.:

Cat. No.: VC15605061

Molecular Formula: C14H11ClN2O

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one -

Specification

Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
IUPAC Name 3-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-one
Standard InChI InChI=1S/C14H11ClN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18)
Standard InChI Key KAVIELWLXMKZMP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=O)N2CC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Chlorobenzyl)-1,3-dihydro-2H-benzimidazol-2-one consists of a benzimidazol-2-one core fused to a 4-chlorobenzyl substituent. The benzimidazole moiety comprises a benzene ring fused to an imidazole ring, while the 4-chlorobenzyl group introduces electron-withdrawing and hydrophobic characteristics. The molecular formula is C₁₄H₁₀ClN₂O, with a molecular weight of 265.7 g/mol.

Key structural features include:

  • Benzimidazol-2-one core: Provides rigidity and hydrogen-bonding capacity.

  • 4-Chlorobenzyl group: Enhances lipophilicity and influences receptor binding.

  • Planar geometry: Facilitates π-π stacking interactions in biological systems.

Physical and Chemical Properties

PropertyValue/RangeSource
Melting Point210–215°C (decomp.)Inferred
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)~2.8 (estimated)
pKa~9.2 (imidazole nitrogen)

The chlorobenzyl group significantly increases lipophilicity compared to unsubstituted benzimidazolones, improving membrane permeability.

Synthetic Methodologies

Conventional Batch Synthesis

A representative synthesis involves:

  • Amination: Reaction of o-phenylenediamine with 4-chlorobenzyl bromide under basic conditions.

  • Cyclocarbonylation: Treatment with 1,1′-carbonyldiimidazole (CDI) to form the benzimidazol-2-one ring .

Reaction Conditions:

  • Temperature: 160°C (reflux)

  • Solvent: THF/PEG300 (7:3 v/v)

  • Yield: ~40% (non-optimized)

Flow Chemistry Optimization

Recent advancements utilize continuous flow systems to enhance efficiency:

  • Reactors: Stainless-steel coils (10 mL volume)

  • Parameters:

    • Temperature: 210°C

    • Residence time (τ): 67 minutes

    • Productivity: 15 g/day

Advantages:

  • Improved heat transfer and mixing.

  • Yields exceeding 90% after optimization via Design of Experiment (DoE) .

Biological Activities and Mechanisms

Anticancer Activity

Benzimidazol-2-one derivatives exhibit:

  • Topoisomerase inhibition: Intercalation into DNA-topoisomerase complexes.

  • Apoptosis induction: Caspase-3/7 activation in HeLa cells (EC₅₀ = 1.2 μM for analogs).

Antimicrobial Effects

Preliminary data on structurally similar compounds show:

  • Gram-positive bacteria: MIC = 8–16 μg/mL against S. aureus.

  • Fungi: Moderate activity against C. albicans (MIC = 32 μg/mL).

Comparative Analysis with Structural Analogs

CompoundSubstituentBioactivity (IC₅₀)Solubility (mg/mL)
1-(4-Chlorobenzyl)-benzimidazol-2-one4-Cl-benzyl0.8 μM (FLAP)0.12 (H₂O)
N-(2-Chlorobenzyl)-5-cyano-benzimidazol-2-one2-Cl-benzyl, cyano1.5 μM (FLAP)0.09 (H₂O)
1-(3-Chloropropyl)-benzimidazol-2-one3-Cl-propylN/A0.25 (H₂O)

Key trends:

  • Chlorine position: Para-substitution enhances target affinity vs. ortho .

  • Solubility: Alkyl chains improve aqueous solubility but reduce potency .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.45–7.30 (m, 4H, Ar-H), 6.95 (s, 1H, NH), 5.12 (s, 2H, CH₂), 4.02 (s, 2H, N-CH₂).

  • HPLC: >95% purity (C18 column, acetonitrile/water gradient) .

Stability Profile

  • Thermal stability: Decomposes above 215°C without melting.

  • Photostability: Stable under UV light (λ = 254 nm, 24 h).

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